Acetyl chloride, (diethylamino)oxo-

Description

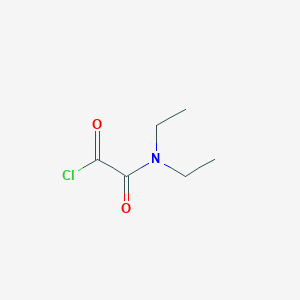

"Acetyl chloride, (diethylamino)oxo-" is a specialized acyl chloride derivative characterized by a diethylamino-oxo substituent. Such structural variations significantly alter its electronic and steric properties compared to standard acyl chlorides. Acyl chlorides are highly reactive, serving as pivotal intermediates in organic synthesis for introducing acetyl groups into alcohols, amines, and other nucleophiles .

Properties

CAS No. |

87039-68-7 |

|---|---|

Molecular Formula |

C6H10ClNO2 |

Molecular Weight |

163.60 g/mol |

IUPAC Name |

2-(diethylamino)-2-oxoacetyl chloride |

InChI |

InChI=1S/C6H10ClNO2/c1-3-8(4-2)6(10)5(7)9/h3-4H2,1-2H3 |

InChI Key |

QTDZPCPIVFIEHW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl chloride, (diethylamino)oxo- can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with diethylamine in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of acetyl chloride, (diethylamino)oxo- often involves large-scale reactions using similar principles as laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, (diethylamino)oxo- undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form esters and amides, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and hydrochloric acid.

Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with acetyl chloride, (diethylamino)oxo-.

Catalysts: Bases such as pyridine or triethylamine are often used to catalyze reactions involving this compound.

Solvents: Organic solvents like dichloromethane or tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.

Major Products

Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Acetic Acid: Formed by hydrolysis.

Scientific Research Applications

Acetyl chloride, (diethylamino)oxo- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce acetyl groups into molecules.

Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for various studies.

Medicine: It is involved in the synthesis of pharmaceutical intermediates and active ingredients.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of acetyl chloride, (diethylamino)oxo- involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Acyl Chlorides

Key Reactivity Comparisons

Acylation Efficiency: Acetyl chloride reacts rapidly with alcohols and amines under mild conditions (e.g., triethylamine in toluene at 25–80°C) to yield esters or amides in 45–87% yields . Propionyl chloride shows similar reactivity but may require longer reaction times due to steric hindrance . Oxalyl chloride, with two -COCl groups, is more reactive and often used to convert carboxylic acids to acid chlorides . Inference for (diethylamino)oxo-acetyl chloride: The electron-donating diethylamino group could reduce electrophilicity, slowing acylation, while the oxo group may counteract this by polarizing the carbonyl.

Hydrolysis Stability: Acetyl chloride hydrolyzes explosively in water, necessitating anhydrous conditions . Oxalyl chloride reacts violently with moisture, releasing HCl and CO gas . Inference: The diethylamino-oxo substituent might increase steric bulk, slightly improving stability, but hydrolysis remains a critical handling concern.

Biological Activity: Acetylated derivatives (e.g., coumarin-acetamides) exhibit anticancer and antimicrobial activities . Chloroacetyl chloride derivatives are used in NSAID synthesis . Hypothetical Application: (Diethylamino)oxo-acetyl chloride could serve as a precursor for neurologically active compounds, leveraging the diethylamino group’s affinity for amine receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.